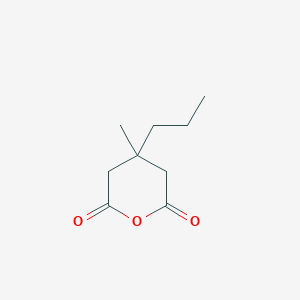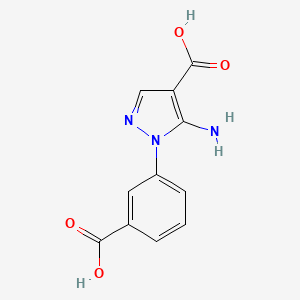
Isocyanoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyanoethyl acetate is an organic compound that belongs to the class of isocyanides. It is characterized by the presence of an isocyano group (-NC) attached to an ethyl acetate moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in the production of various heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isocyanoethyl acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with an isocyanide precursor under specific conditions. For instance, the dehydration of N-formylglycine using reactive triphosgene can generate ethyl isocyanoacetate in situ . Another method involves the treatment of ethyl acetate with substituted aryl or heteryl amines to yield cyanoacetamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow synthesis has been explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Isocyanoethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles .
Aplicaciones Científicas De Investigación
Isocyanoethyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their potential therapeutic effects.
Medicine: Research into this compound derivatives has led to the discovery of compounds with potential medicinal properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of isocyanoethyl acetate involves its reactivity with various nucleophiles and electrophiles. The isocyano group (-NC) is highly reactive and can participate in multiple reaction pathways, including cycloaddition and nucleophilic substitution. These reactions often lead to the formation of complex molecular structures with diverse biological and chemical properties .
Comparación Con Compuestos Similares
Isocyanoethyl acetate can be compared with other similar compounds such as isocyanatoethyl methacrylate and ethyl isocyanoacetate. While all these compounds contain the isocyano group, their reactivity and applications differ:
Isocyanatoethyl Methacrylate: This compound has both an isocyanate and a methacrylate group, making it useful in polymer chemistry and as a crosslinker in coatings and adhesives.
Ethyl Isocyanoacetate: Similar to this compound, this compound is used in the synthesis of heterocyclic compounds but has different reactivity due to the presence of an ester group.
List of Similar Compounds
- Isocyanatoethyl methacrylate
- Ethyl isocyanoacetate
- Methyl isocyanoacetate
- Benzyl isocyanate
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
2-isocyanoethyl acetate |
InChI |
InChI=1S/C5H7NO2/c1-5(7)8-4-3-6-2/h3-4H2,1H3 |
Clave InChI |
QPJPUCGXUIZVEI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-2-amine](/img/structure/B8274587.png)


![8-Phenyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophen-4-amine](/img/structure/B8274604.png)




![6-chloro-3,4-dihydro-2H-pyrano[3,2-c]isoquinoline](/img/structure/B8274641.png)

![7-Ethoxycarbonylmethylthio-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8274655.png)
![[2-(2,3-Dihydro-1H-isoindol-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8274668.png)
